N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine
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Overview
Description
N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine: is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, an oxazole ring, and a tosyl group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine typically begins with furan-2-carboxylic acid, ethylamine, and p-toluenesulfonyl chloride.
Step 1: Furan-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.
Step 2: The acid chloride is then reacted with ethylamine to form N-ethyl-2-(furan-2-yl)acetamide.
Step 3: The acetamide is cyclized to form the oxazole ring using a dehydrating agent such as phosphorus oxychloride.
Step 4: Finally, the oxazole compound is tosylated using p-toluenesulfonyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the oxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine is used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.
Biological Probes: It can be used as a probe to study biological pathways involving furan and oxazole derivatives.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agrochemicals: It may be utilized in the synthesis of novel agrochemicals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The tosyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
N-ethyl-2-(furan-2-yl)acetamide: Lacks the oxazole and tosyl groups, making it less versatile in chemical reactions.
4-tosyloxazole: Lacks the furan and ethylamine moieties, limiting its biological applications.
Furan-2-carboxylic acid: A simpler structure with fewer functional groups, used primarily as a precursor in synthesis.
Uniqueness: N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine’s combination of furan, oxazole, and tosyl groups provides a unique set of chemical properties, making it a versatile compound for various applications in chemistry, biology, and industry. Its ability to undergo multiple types of chemical reactions and its potential as a drug candidate highlight its significance in scientific research.
Properties
IUPAC Name |
N-ethyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-17-15-16(18-14(22-15)13-5-4-10-21-13)23(19,20)12-8-6-11(2)7-9-12/h4-10,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSGHIKRIJQNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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